6-Chloro-3-methylimidazo[1,2-b]pyridazine
Description
Historical Context and Evolution of the Imidazo[1,2-b]pyridazine (B131497) Scaffold in Medicinal Chemistry
The exploration of the imidazo[1,2-b]pyridazine scaffold in medicinal chemistry dates back to 1966. nih.gov Early research into this chemical space laid the groundwork for understanding its potential as a pharmacophore. Over the decades, the scaffold has evolved from a subject of basic chemical synthesis to a key component in the design of highly targeted therapeutics. A significant resurgence of interest in imidazo[1,2-b]pyridazine-containing derivatives occurred with the success of the kinase inhibitor ponatinib. nih.govresearchgate.net This event catalyzed a new wave of research, leading to the exploration of this scaffold for a wide array of therapeutic applications. The continuous development of new synthetic methodologies, including metal-catalyzed cross-coupling reactions and C-H activation, has further expanded the accessible chemical space and facilitated the synthesis of diverse derivatives. researchgate.net
Significance of Fused Bicyclic Systems in Pharmaceutical Research
Fused bicyclic systems, such as imidazo[1,2-b]pyridazine, are of paramount importance in pharmaceutical research. These rigid structures provide a well-defined three-dimensional arrangement of atoms, which can lead to high-affinity and selective interactions with biological targets. nih.gov The incorporation of a fused ring system can enhance a molecule's pharmacokinetic properties, including metabolic stability and cell permeability. uvic.ca Ring systems are a dominant feature in small-molecule drugs and clinical trial candidates, with a significant percentage of these molecules containing at least one ring. nih.govacs.org The concept of "privileged scaffolds," of which imidazo[1,2-b]pyridazine is an example, highlights the ability of certain molecular frameworks to bind to multiple biological targets, making them valuable starting points for drug discovery campaigns. acs.org The constrained conformation of bicyclic systems can reduce the entropic penalty upon binding to a target, often resulting in improved potency. nih.gov
Overview of Imidazo[1,2-b]pyridazine Derivatives with Bioactive Properties
Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated a remarkable range of biological activities. nih.govresearchgate.net These compounds have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, antiviral, antiparasitic, and antidiabetic agents. researchgate.net Furthermore, they have shown utility in addressing metabolic and sleeping disorders, as well as acting as radiotracers and thymic enhancers. nih.gov The versatility of this scaffold allows for substitutions at various positions, leading to a wide array of compounds with distinct biological profiles.
Table 1: Bioactive Properties of Imidazo[1,2-b]pyridazine Derivatives
| Biological Activity | Therapeutic Area | Key Findings |
| Anticancer | Oncology | Inhibition of various kinases, including VEGFR2, Mps1, BTK, and TRK. dntb.gov.uaacs.orgnih.govnih.gov |
| Anti-inflammatory | Immunology | Modulation of inflammatory pathways. researchgate.net |
| Antimycobacterial | Infectious Diseases | Activity against Mycobacterium tuberculosis. researchgate.net |
| Ligands for β-Amyloid Plaques | Neurology | Potential for imaging and diagnosis of Alzheimer's disease. nih.gov |
| Haspin Inhibition | Oncology | Development of selective inhibitors for cancer therapy. tandfonline.com |
Current Research Landscape and Future Directions for Imidazo[1,2-b]pyridazine Class
The current research landscape for the imidazo[1,2-b]pyridazine class is vibrant and expanding. A primary focus remains on the development of kinase inhibitors for oncology. nih.govresearchgate.net Researchers are actively exploring structure-activity relationships (SAR) to enhance the potency and selectivity of these compounds. nih.govresearchgate.net For instance, recent studies have identified imidazo[1,2-b]pyridazine derivatives as potent and highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitors and second-generation TRK inhibitors for overcoming drug resistance. nih.govnih.gov
Future directions in this field are aimed at several key areas:
Expansion of Therapeutic Applications: Exploring the potential of imidazo[1,2-b]pyridazine derivatives in other disease areas beyond oncology, such as neurodegenerative and infectious diseases. researchgate.netnih.gov
Novel Synthetic Methodologies: Developing more efficient and versatile synthetic routes to access a wider range of structurally diverse derivatives. researchgate.net
Addressing Drug Resistance: Designing next-generation inhibitors that can overcome acquired resistance mechanisms in cancer therapy. nih.gov
The continued investigation of the imidazo[1,2-b]pyridazine scaffold holds significant promise for the discovery of new and effective therapeutic agents to address a variety of unmet medical needs. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-methylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-9-7-3-2-6(8)10-11(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAPDMDUQWVOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442668 | |
| Record name | 6-Chloro-3-methylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137384-48-6 | |
| Record name | 6-Chloro-3-methylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Chloro 3 Methylimidazo 1,2 B Pyridazine and Its Derivatives
Established Synthetic Pathways for the Imidazo[1,2-b]pyridazine (B131497) Core
The formation of the imidazo[1,2-b]pyridazine backbone is most commonly achieved through the reaction of a 3-aminopyridazine (B1208633) derivative with an α-haloketone. This versatile approach allows for the introduction of substituents at various positions of the resulting bicyclic system.
A cornerstone in the synthesis of the imidazo[1,2-b]pyridazine system is the condensation reaction between 3-amino-6-chloropyridazine (B20888) and an appropriate α-haloketone. researchgate.net This reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen atom of the pyridazine (B1198779) ring onto the carbonyl-activated methylene (B1212753) group of the α-haloketone, followed by an intramolecular cyclization. The presence of a halogen, such as chlorine, at the 6-position of the pyridazine ring is crucial as it deactivates the adjacent nitrogen atom, thus favoring the desired regioselectivity of the initial alkylation. nih.gov Without this deactivation, the exocyclic amino group would be more nucleophilic, leading to a different and undesired reaction pathway.
For instance, the reaction of 3-amino-6-chloropyridazine with chloroacetaldehyde (B151913) leads to the formation of the parent 6-chloroimidazo[1,2-b]pyridazine (B1266833). tsijournals.com Similarly, using 1,3-dichloroacetone (B141476) as the α-haloketone results in the synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380). mdpi.com
Table 1: Examples of Condensation Reactions
| 3-Aminopyridazine Derivative | α-Haloketone | Product | Reference |
|---|---|---|---|
| 3-Amino-6-chloropyridazine | Chloroacetaldehyde | 6-Chloroimidazo[1,2-b]pyridazine | tsijournals.com |
Following the initial condensation, an intramolecular cyclization occurs to form the fused imidazole (B134444) ring. This step is typically facilitated by heating the reaction mixture, often in a suitable solvent such as ethanol (B145695) or dimethylformamide (DMF). The reaction mechanism involves the nucleophilic attack of the exocyclic amino group onto the carbonyl carbon of the intermediate, followed by dehydration to yield the aromatic imidazo[1,2-b]pyridazine ring system. This cyclization is a key step in forming the stable, bicyclic aromatic core. umich.edu
Specific Synthesis of 6-Chloro-3-methylimidazo[1,2-b]pyridazine
The synthesis of the title compound, this compound, is achieved through the strategic selection of the appropriate α-haloketone, namely a halogenated acetone (B3395972) derivative.
The specific synthesis of this compound involves the reaction of 3-amino-6-chloropyridazine with chloroacetone (B47974) (1-chloro-2-propanone). The reaction is typically carried out by heating the reactants in a suitable solvent. While specific optimization data for this exact compound is not extensively published, analogies from similar syntheses suggest that solvents like ethanol or DMF are effective. The reaction temperature is a critical parameter, with heating to reflux often being necessary to drive the cyclization to completion. The molar ratio of the reactants is also important, with a slight excess of the α-haloketone sometimes employed to ensure full conversion of the aminopyridazine.
A plausible reaction scheme is as follows:
Scheme 1: Synthesis of this compound3-Amino-6-chloropyridazine reacts with chloroacetone, likely in a solvent such as ethanol under reflux, to yield this compound.
Based on the synthesis of analogous compounds, the yield of this compound can be expected to be moderate to good. For example, the synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine from 1,3-dichloroacetone proceeded with a 37% yield after purification. mdpi.com The synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, a structurally related compound, has been reported with yields ranging from 77.5% to 83% under optimized conditions. google.com
Purification of the final product is typically achieved through standard laboratory techniques such as recrystallization from a suitable solvent or column chromatography on silica (B1680970) gel. The purity of the compound can be assessed using analytical methods like High-Performance Liquid Chromatography (HPLC), and its structure confirmed by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Advanced Synthetic Strategies for Functionalization of the Imidazo[1,2-b]pyridazine System
The imidazo[1,2-b]pyridazine core, once synthesized, can be further modified to introduce a diverse range of functional groups. These advanced synthetic strategies are crucial for developing libraries of compounds for biological screening. Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the functionalization of the imidazo[1,2-b]pyridazine system. researchgate.net These reactions typically target halogenated positions, such as the chloro group at the 6-position, allowing for the introduction of aryl, vinyl, and alkynyl substituents.
Furthermore, direct C-H activation has emerged as a valuable strategy for the late-stage functionalization of the imidazo[1,2-b]pyridazine ring, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at positions that are not readily accessible through classical methods. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the imidazo[1,2-b]pyridazine nucleus. researchgate.net These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a diverse range of substituents onto the core structure. The chlorine atom at the C6 position is a particularly useful handle for such transformations.
Suzuki Reaction for Aryl/Alkyl Substitutions
The Suzuki-Miyaura cross-coupling reaction is a widely employed method for introducing aryl and alkyl groups at the C6 position of the imidazo[1,2-b]pyridazine scaffold by replacing the chloro substituent. This reaction typically involves a palladium catalyst, a base, and a boronic acid or boronic ester coupling partner. researchgate.netnih.gov The efficiency of the Suzuki reaction on 6-chloroimidazo[1,2-b]pyridazine derivatives can be influenced by the choice of catalyst, base, and reaction time. researchgate.net For instance, the reactivity of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) under Suzuki conditions has been reported as poor, indicating that reaction optimization is critical for achieving desired products. nih.gov
| Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine | Thien-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Moderate to Good | researchgate.net |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 14-28% | nih.gov |
| 3-bromo-6-chloroimidazo[1,2-b]pyridazine | Cyclohex-1-en-1-ylboronic acid | Pd(dppf)Cl₂·DCM | Cs₂CO₃ | Dioxane/H₂O | Poor (inseparable mixture) | nih.gov |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This methodology is instrumental for synthesizing 6-amino-substituted imidazo[1,2-b]pyridazines from their 6-chloro precursors. The reaction couples the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgresearchgate.net The choice of phosphine (B1218219) ligand is crucial for the reaction's success, with sterically hindered and electron-rich ligands often providing the best results. libretexts.org This reaction has been successfully applied to the amination of 6-chloroimidazo[1,2-b]pyridazine-3-carboxamide, demonstrating its utility in functionalizing this specific scaffold. researchgate.net The ability to selectively aminate an aryl bromide in the presence of a heteroaryl chloride highlights the fine-tuning possible with this reaction. nih.gov
Other Cross-Coupling Methodologies (Sonogashira, Heck, Negishi, Kumada, Stille)
Beyond the Suzuki and Buchwald-Hartwig reactions, a variety of other metal-catalyzed cross-couplings have been utilized to functionalize the imidazo[1,2-b]pyridazine ring system. researchgate.net
Sonogashira Reaction: This palladium/copper-catalyzed reaction couples terminal alkynes with aryl halides, providing a direct route to 6-alkynyl-imidazo[1,2-b]pyridazines. researchgate.netchemrxiv.org The reaction conditions can be controlled to achieve regioselective coupling on di-halogenated substrates. rsc.org
Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes, catalyzed by palladium. organic-chemistry.orglibretexts.org This allows for the introduction of vinyl and substituted vinyl groups at the C6 position.
Negishi Reaction: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. researchgate.netchemrxiv.org It offers a powerful method for forming C-C bonds.
Kumada Reaction: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an aryl halide in the presence of a nickel or palladium catalyst to form a new C-C bond. researchgate.netwikipedia.org
Stille Reaction: This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium, and is another effective method for C-C bond formation. researchgate.net
Regioselective Functionalization at C2, C3, and C6 Positions
The imidazo[1,2-b]pyridazine scaffold possesses multiple non-equivalent positions (C2, C3, C6, C7, C8) that can be functionalized. Achieving regioselectivity is a key challenge and is often dictated by the inherent electronic properties of the ring system and the reaction conditions employed.
C6 Position: As discussed previously, the C6 position is readily functionalized via cross-coupling reactions when a halogen, such as chlorine, is present.
C3 Position: The C3 position is electron-rich and thus susceptible to electrophilic substitution. Reactions such as nitration have been shown to occur selectively at this position on the 6-chloroimidazo[1,2-b]pyridazine scaffold. mdpi.com This position is a common site for functionalization in related imidazo[1,2-a]pyridine (B132010) systems as well. rsc.orgnih.gov
C2 Position: Functionalization at the C2 position can be achieved through various strategies, including substitution reactions on precursors bearing a leaving group at C2. For example, a 2-chloromethyl group can be substituted by nucleophiles like sodium benzenesulfinate (B1229208). mdpi.com
The development of regioselective metalation techniques using organometallic bases (e.g., TMP-bases) followed by quenching with electrophiles has provided access to polyfunctionalized imidazo-azine heterocycles, showcasing a powerful strategy for controlled functionalization. nih.gov
| Position | Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|---|
| C3 | Electrophilic Nitration | HNO₃, H₂SO₄ | 3-Nitro derivative | mdpi.com |
| C2 | Nucleophilic Substitution | Sodium benzenesulfinate on a 2-(chloromethyl) substrate | 2-[(Phenylsulfonyl)methyl] derivative | mdpi.com |
| C6 | Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst, base | 6-Aryl derivative | researchgate.net |
| C6 | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 6-Amino derivative | researchgate.net |
Scaffold Hopping Strategies from Related Heterocycles
Scaffold hopping is a computational and synthetic strategy used in drug discovery to identify novel molecular cores (scaffolds) that retain the biological activity of a known parent compound while possessing different structural features. acs.org The imidazo[1,2-b]pyridazine nucleus has been identified as a privileged scaffold through such strategies. nih.govresearchgate.net
In one notable example, a scaffold hopping approach starting from known kinase inhibitors led to the identification of imidazo[1,2-b]pyridazine derivatives as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov This demonstrates that the imidazo[1,2-b]pyridazine core can serve as an effective bioisostere for other heterocyclic systems, maintaining key pharmacophoric interactions while potentially improving properties like selectivity or pharmacokinetics. Another study exploring antikinetoplastid agents employed a ring variation strategy, or scaffold hopping, from a 3-nitroimidazo[1,2-a]pyridine (B1296164) to a 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffold. mdpi.com
Microwave-Assisted Synthesis and Other Energy Sources in Imidazo[1,2-b]pyridazine Synthesis
The use of non-conventional energy sources, particularly microwave irradiation, has become a valuable tool for accelerating the synthesis of heterocyclic compounds, including imidazo[1,2-b]pyridazines. nih.gov Microwave-assisted organic synthesis (MAOS) often leads to significant reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govmdpi.com
Microwave heating has been effectively applied to various steps in the synthesis of imidazo-azine libraries, including multicomponent reactions (MCRs) and subsequent palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net For example, the synthesis of substituted 3-aminoimidazo[1,2-a]pyridines and pyrazines, structurally related to the target compound, was significantly expedited using microwave irradiation. nih.gov Similarly, the synthesis of 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives was optimized using green techniques like microwave and ultrasound irradiation, highlighting a move towards more cost-effective and environmentally friendly procedures. nih.gov These methods offer a powerful platform for the rapid generation of diverse libraries of imidazo[1,2-b]pyridazine derivatives for biological screening.
Derivatization of this compound
The presence of a chlorine atom at the C6 position and a methyl group at the C3 position on the imidazo[1,2-b]pyridazine ring system offers multiple avenues for chemical modification. The chlorine atom is a versatile handle for introducing new functionalities through nucleophilic substitution or cross-coupling reactions, while the imidazole ring can be susceptible to electrophilic substitution, although the reactivity is influenced by the existing substituents.
Introduction of Various Substituents at Key Positions
The strategic modification of the this compound core is essential for modulating its physicochemical properties and biological activity. Key positions for derivatization include the C2, C6, C7, and C8 atoms.
One of the most common and effective methods for modifying the C6 position is through nucleophilic aromatic substitution . The electron-withdrawing nature of the pyridazine nitrogen atoms facilitates the displacement of the chloride ion by various nucleophiles. For instance, treatment of 6-chloro-2-phenylimidazo[1,2-b]pyridazine (B158509) with nucleophiles such as methoxide, thiomethoxide, and deprotonated fluoroalcohols leads to the formation of the corresponding 6-methoxy, 6-methylthio, and 6-fluoroalkoxy derivatives in good to excellent yields. nih.gov This reactivity is expected to be similar for the 3-methyl analog.
Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, are also powerful tools for introducing aryl and heteroaryl substituents at the C6 position. researchgate.netresearchgate.net While studies on the direct Suzuki coupling of this compound are not extensively detailed in the provided search results, the reactivity of the C6-chloro bond in related imidazo[1,2-b]pyridazine systems suggests its feasibility. researchgate.net For example, the Suzuki coupling has been successfully employed for the 6-(hetero)arylation of 6-halogenoimidazo[1,2-a]pyridines, a closely related scaffold. researchgate.net
Derivatization of the imidazole ring, specifically at the C2 position, can also be achieved. For instance, a 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine intermediate can be synthesized and subsequently reacted with nucleophiles. mdpi.com This intermediate can also undergo nitration at the C3 position. mdpi.com While this example does not start with the 3-methyl derivative, it highlights the reactivity of the imidazo[1,2-b]pyridazine core towards functionalization.
The following table summarizes various substituents that have been introduced onto the broader imidazo[1,2-b]pyridazine scaffold, which could be applicable to the 6-chloro-3-methyl derivative.
| Position of Substitution | Type of Reaction | Introduced Substituent |
| C6 | Nucleophilic Substitution | Methoxy (B1213986), Methylthio, Fluoroethoxy, Fluoropropoxy |
| C6 | Suzuki-Miyaura Coupling | Phenyl, Thienyl, various (hetero)aryl groups |
| C2 | From 2-(chloromethyl) intermediate | Phenylsulfonylmethyl |
| C3 | Nitration | Nitro |
Preparation of Specific Analogs for Structure-Activity Relationship Studies
The synthesis of a library of analogs with systematic structural modifications is fundamental to understanding the structure-activity relationship (SAR) and optimizing lead compounds. For the imidazo[1,2-b]pyridazine scaffold, SAR studies have been conducted by varying substituents at the C2, C3, and C6 positions to investigate their impact on biological targets such as IκB kinase β (IKKβ) and β-amyloid (Aβ) plaques. nih.govnih.gov
In a study focused on developing ligands for Aβ plaques, a series of 2-phenylimidazo[1,2-b]pyridazine derivatives with diverse substituents at the C6 position were synthesized. nih.gov The 6-chloro precursor was modified to introduce methoxy, methylthio, and ω-fluoroalkylthio groups. The binding affinities of these compounds for synthetic Aβ aggregates were then evaluated. nih.gov
The key findings from this SAR study are summarized in the table below:
| Compound | C2 Substituent | C6 Substituent | Binding Affinity (Ki, nM) |
| 2b | 4'-(Dimethylamino)phenyl | Cl | 42.3 |
| 3 | 4'-(Dimethylamino)phenyl | OCH₃ | 25.8 |
| 4 | 4'-(Dimethylamino)phenyl | SCH₃ | 11.0 |
| 5 | 4'-(Dimethylamino)phenyl | O(CH₂)₂F | 32.5 |
| 9 | 4'-(Dimethylamino)phenyl | S(CH₂)₂F | 48.7 |
Data sourced from a study on imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques. nih.gov
This study revealed that the nature of the substituent at the C6 position significantly influences the binding affinity. A methylthio group at C6 (compound 4 ) resulted in the highest affinity, while the incorporation of ω-fluoroethyl or ω-fluoropropyl groups generally led to a decrease in binding. nih.gov Furthermore, replacing the 2-phenyl ring with pyridinyl or thiophenyl rings resulted in a significant reduction in binding affinity, highlighting the importance of the 2-aryl substituent in the interaction with the biological target. nih.gov
Another study on imidazo[1,2-b]pyridazine derivatives as IKKβ inhibitors focused on the optimization of substituents at the C3 and C6 positions, which led to an increase in both cell-free IKKβ inhibitory activity and TNFα inhibitory activity in cellular assays. nih.gov Although the specific 3-methyl analog was not the primary focus, this work underscores the importance of systematic derivatization at these positions for developing potent and selective inhibitors.
Structure Activity Relationship Sar Studies
Impact of Substituents at the C2, C3, and C6 Positions on Biological Activity
Modifications at the C2, C3, and C6 positions of the imidazo[1,2-b]pyridazine (B131497) scaffold have been shown to significantly influence the biological activity of these compounds. The 6-chloro substituent, in particular, is a common feature in many biologically active derivatives, serving as a crucial anchor or a synthetic handle for further modifications. mdpi.com
At the C2 position, the introduction of various aryl groups has been a common strategy. For instance, in the context of ligands for β-amyloid plaques, a 2-(4'-dimethylaminophenyl) moiety was found to be important for achieving high binding affinity. nih.gov Further studies on 3-nitroimidazo[1,2-b]pyridazine (B98374) derivatives explored the introduction of a (phenylsulfonyl)methyl group at the C2 position, which resulted in potent activity against Trypanosoma brucei brucei. mdpi.comresearchgate.net
The C3 position is another critical site for modification. The introduction of a methyl group, as in the parent compound of this article, can influence the steric and electronic properties of the molecule. In the development of TYK2 pseudokinase ligands, a C3 amide group was found to form important hydrogen bonds with the target protein. nih.gov This highlights the potential for diverse functional groups at this position to engage in specific interactions with biological targets. Nitration at the C3 position has also been a key step in the synthesis of certain antiparasitic agents. mdpi.comresearchgate.net
The C6 position often bears a halogen, such as the chloro group in 6-Chloro-3-methylimidazo[1,2-b]pyridazine. The nature of the substituent at this position can modulate the electronic properties of the entire ring system and influence binding affinities. In the context of β-amyloid plaque ligands, varying the halogen at the C6 position (iodo vs. chloro vs. fluoro) had a discernible impact on binding, suggesting that the size and electronegativity of the atom are important factors. nih.gov Replacing the chloro group with other functionalities, such as methylthio or methoxy (B1213986) groups, also led to significant changes in binding affinity, indicating a degree of tolerance for modification at this site. nih.gov
The following table summarizes the observed impact of substituents at different positions on the biological activity of imidazo[1,2-b]pyridazine derivatives:
| Position | Substituent Type | Impact on Biological Activity | Target Class Example |
| C2 | Aryl groups (e.g., 4'-dimethylaminophenyl) | Often crucial for high binding affinity. | β-Amyloid Plaques nih.gov |
| C2 | (Phenylsulfonyl)methyl | Can confer potent antiparasitic activity. | Kinetoplastids mdpi.comresearchgate.net |
| C3 | Amide | Can form key hydrogen bonds with the target. | TYK2 Pseudokinase nih.gov |
| C3 | Nitro | A key feature in some antiparasitic agents. | Kinetoplastids mdpi.comresearchgate.net |
| C6 | Halogens (Cl, I, F) | Modulates electronic properties and binding affinity. | β-Amyloid Plaques nih.gov |
| C6 | Methylthio, Methoxy | Can be tolerated and used to fine-tune binding affinity. | β-Amyloid Plaques nih.gov |
Role of the Imidazo[1,2-b]pyridazine Core in Modulating Pharmacological Profiles
The imidazo[1,2-b]pyridazine scaffold is considered a "privileged" structure in medicinal chemistry. nih.govresearchgate.net This is due to its rigid, bicyclic nature and the presence of nitrogen atoms that can act as hydrogen bond acceptors, enabling it to interact with a wide range of biological targets. This core structure is a key component of numerous biologically active molecules, including the successful kinase inhibitor ponatinib. nih.govresearchgate.net
The inherent properties of the imidazo[1,2-b]pyridazine core contribute significantly to the pharmacological profiles of its derivatives. Its aromatic character and defined three-dimensional shape provide a stable platform for the precise orientation of functional groups that interact with target proteins. The fusion of the imidazole (B134444) and pyridazine (B1198779) rings creates a unique electronic distribution that can be fine-tuned by substituents.
Furthermore, the imidazo[1,2-b]pyridazine core serves as a versatile synthetic template. The different positions on the ring system can be selectively functionalized, allowing for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. researchgate.net Its ability to serve as a scaffold for anticancer, antiparasitic, antimicrobial, antiviral, and other therapeutic agents underscores its importance in drug discovery. researchgate.net
Rational Design and Optimization of Imidazo[1,2-b]pyridazine Derivatives
The development of potent and selective imidazo[1,2-b]pyridazine-based therapeutic agents has been greatly facilitated by rational design and optimization strategies. These approaches leverage structural information of the target protein to guide the design of complementary ligands.
Molecular docking has been a valuable tool in the optimization of imidazo[1,2-b]pyridazine derivatives. onljbioinform.com Docking studies allow for the prediction of binding modes and affinities of designed compounds within the active site of a target protein. This information can then be used to prioritize synthetic efforts and to design new analogues with improved interactions.
For example, in the development of Haspin kinase inhibitors, effective docking models were used in conjunction with crystal structures to rapidly optimize lead compounds. nih.govresearchgate.net This approach enabled the identification of inhibitors with potent activity in the nanomolar range. nih.gov Docking simulations have also been employed to understand the binding of imidazo[1,2-b]pyridazine derivatives to the penicillin-binding protein (PBP2a) of methicillin-resistant Staphylococcus aureus (MRSA), identifying key hydrogen bonding interactions that contribute to their inhibitory activity. onljbioinform.com
Structure-based drug design (SBDD) has been a cornerstone in the development of several classes of imidazo[1,2-b]pyridazine inhibitors. This approach relies on the three-dimensional structure of the target protein, often in complex with a ligand, to guide the design of more potent and selective inhibitors.
In the quest for dual c-Met and VEGFR2 kinase inhibitors, co-crystal structural information of these kinases with known inhibitors was used to design novel imidazo[1,2-b]pyridazine derivatives. nih.govresearchgate.netmedchemexpress.com This led to the identification of compounds with potent dual inhibitory activity. nih.gov Similarly, the optimization of Haspin inhibitors was guided by the crystal structures of the kinase, allowing for the rational design of derivatives with improved potency. nih.govresearchgate.net
The following table provides examples of imidazo[1,2-b]pyridazine derivatives developed through rational design:
| Target | Design Approach | Key Findings |
| c-Met and VEGFR2 Kinases | Structure-Based Design | Identification of potent dual inhibitors. nih.govresearchgate.netmedchemexpress.com |
| Haspin Kinase | Docking and Crystallography | Rapid optimization to achieve nanomolar potency. nih.govresearchgate.net |
| MRSA PBP2a | Molecular Docking | Elucidation of key hydrogen bonding interactions. onljbioinform.com |
Preclinical Research and Therapeutic Potential
In Vitro Efficacy Studies for Various Biological Targets
Derivatives of the imidazo[1,2-b]pyridazine (B131497) scaffold have been the subject of numerous in vitro studies to determine their efficacy against a variety of biological targets. A significant area of investigation has been their activity as kinase inhibitors.
One study synthesized a series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives and identified several compounds with selective inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with IC50 values below 100 nM. nih.gov For instance, one of the most selective compounds demonstrated potent inhibition of CLK1 (IC50 = 82 nM), CLK4 (IC50 = 44 nM), and DYRK1A (IC50 = 50 nM). nih.gov Further optimization of this scaffold led to the discovery of even more potent inhibitors of DYRK1A. cardiff.ac.uk
The imidazo[1,2-b]pyridazine core has also been identified as a promising scaffold for developing inhibitors of Tropomyosin receptor kinases (TRKs). A representative compound from a novel series of these derivatives potently inhibited wild-type TRK as well as clinically relevant mutant forms, with IC50 values in the nanomolar range. nih.gov Additionally, this class of compounds has shown potential as covalent inhibitors of Cyclin-dependent kinases 12 and 13 (CDK12/13), with a lead compound exhibiting IC50 values of 15.5 nM and 12.2 nM, respectively. nih.gov
Beyond cancer-related kinases, these compounds have been investigated for their antiparasitic properties. A 3,6-disubstituted imidazo[1,2-b]pyridazine showed potent inhibition of Plasmodium falciparum CLK1 (PfCLK1) with an IC50 value of 32 nM. nih.gov Another study on a 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine derivative reported good in vitro activity against the trypomastigote bloodstream form of Trypanosoma brucei brucei (EC50 = 0.38 µM). mdpi.comresearchgate.net
The versatility of the imidazo[1,2-b]pyridazine scaffold is further highlighted by its exploration as ligands for β-amyloid plaques, which are implicated in Alzheimer's disease. nih.gov A series of derivatives were synthesized and evaluated for their binding affinity to synthetic Aβ1–40 aggregates, with some compounds showing high affinity in the nanomolar range. nih.gov
Table 1: In Vitro Efficacy of Imidazo[1,2-b]pyridazine Derivatives Against Various Biological Targets
| Compound Class | Biological Target | Reported Activity (IC50/EC50) | Therapeutic Area |
|---|---|---|---|
| 3,6-disubstituted imidazo[1,2-b]pyridazines | DYRK1A | 50 nM | Oncology, Neurology |
| 3,6-disubstituted imidazo[1,2-b]pyridazines | CLK1 | 82 nM | Oncology |
| 3,6-disubstituted imidazo[1,2-b]pyridazines | PfCLK1 (Plasmodium falciparum) | 32 nM | Infectious Disease (Malaria) |
| Imidazo[1,2-b]pyridazine derivatives | TRK (wild-type and mutants) | 0.08 - 2.14 nM | Oncology |
| Imidazo[1,2-b]pyridazine derivatives | CDK12/13 | 12.2 - 15.5 nM | Oncology |
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Trypanosoma brucei brucei | 0.38 µM | Infectious Disease (Sleeping Sickness) |
| 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | β-amyloid plaques | Ki = 11.0 nM | Neurology (Alzheimer's Disease) |
Cell Line Studies for Cytotoxicity and Anti-proliferative Properties
The anti-proliferative and cytotoxic properties of imidazo[1,2-b]pyridazine derivatives have been evaluated in a variety of human cancer cell lines. A novel series of these compounds, designed as covalent inhibitors of CDK12/13, effectively suppressed the proliferation of triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-468, with EC50 values of 5.0 nM and 6.0 nM, respectively. nih.govresearchgate.net
In the context of hematological malignancies, one study identified a family of imidazo[1,2-b]pyridazines that selectively interact with and inhibit PIM kinases. semanticscholar.org A representative compound from this family, K00135, dose-dependently impaired the survival of murine Ba/F3 cells that were rendered cytokine-independent by the overexpression of human PIMs. semanticscholar.org Furthermore, K00135 was shown to impair the survival and clonogenic growth of a panel of human acute leukemia cells and significantly suppressed the in vitro growth of leukemic blasts from acute myelogenous leukemia (AML) patients. semanticscholar.org
The anti-proliferative effects are not limited to cancer cells. Some imidazo[1,2-b]pyridazine derivatives have shown activity against parasitic protozoa. For example, several 3,6-disubstituted derivatives demonstrated anti-leishmanial activity against Leishmania amazonensis, although at relatively high concentrations (10 µM). nih.gov Importantly, these compounds were not found to be toxic in a neuroblastoma cell line at the tested concentrations. nih.gov
A 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine derivative was assessed for its influence on cell viability on the HepG2 human hepatocyte cell line. mdpi.comresearchgate.net This particular compound showed poor solubility, which limited the determination of its cytotoxicity (CC50 > 7.8 µM). mdpi.comresearchgate.net
Table 2: Cytotoxicity and Anti-proliferative Activity of Imidazo[1,2-b]pyridazine Derivatives in Various Cell Lines
| Compound Class/Derivative | Cell Line | Cell Type | Observed Effect | Potency (EC50/IC50/CC50) |
|---|---|---|---|---|
| Imidazo[1,2-b]pyridazine-based CDK12/13 inhibitor | MDA-MB-231 | Triple-Negative Breast Cancer | Anti-proliferative | 5.0 nM |
| Imidazo[1,2-b]pyridazine-based CDK12/13 inhibitor | MDA-MB-468 | Triple-Negative Breast Cancer | Anti-proliferative | 6.0 nM |
| K00135 (PIM kinase inhibitor) | Ba/F3-hPIM1 | Murine pro-B cells | Impaired survival | Dose-dependent |
| K00135 (PIM kinase inhibitor) | Human acute leukemia cells | Leukemia | Impaired survival and clonogenic growth | Not specified |
| 3,6-disubstituted imidazo[1,2-b]pyridazines | Leishmania amazonensis | Parasitic Protozoa | Anti-leishmanial activity | Active at 10 µM |
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | HepG2 | Human Hepatocyte | Cytotoxicity assessment | > 7.8 µM |
Investigation of Specific Mechanism of Action
Research into the mechanism of action of imidazo[1,2-b]pyridazine derivatives has primarily focused on their role as kinase inhibitors. The high-resolution crystal structure of a PIM1 inhibitor complex revealed that these compounds interact with the NH2-terminal lobe helix αC rather than the kinase hinge region. semanticscholar.org This indicates that while they are ATP competitive, they are not ATP mimetic, which may explain their enhanced selectivity compared to conventional type I kinase inhibitors. semanticscholar.org
In human MV4;11 leukemic cells, the PIM kinase inhibitor K00135 was shown to inhibit the phosphorylation of known downstream targets of PIM kinases, such as BAD and eukaryotic translation initiation factor 4E–binding protein 1. semanticscholar.org This provides further evidence for its mechanism of action through the PIM kinase pathway.
For the imidazo[1,2-b]pyridazine derivatives that act as covalent inhibitors of CDK12/13, the proposed mechanism involves the formation of a covalent bond with a cysteine residue (Cys1039) in the kinase domain of CDK12. nih.gov This irreversible binding leads to the potent inhibition of the kinase's activity.
In the context of antiparasitic activity, while the precise mechanism is not always fully elucidated, the inhibition of essential parasite-specific kinases, such as PfCLK1 in Plasmodium falciparum, is a key proposed mechanism. nih.gov The divergence between the kinomes of parasites and their human hosts makes these kinases attractive targets for selective drug development. nih.gov
Translational Prospects of Imidazo[1,2-b]pyridazine-based Compounds
The imidazo[1,2-b]pyridazine scaffold is considered a "privileged" structure in medicinal chemistry, indicating its potential for developing a wide range of therapeutic agents. nih.govresearchgate.net The successful development of the kinase inhibitor ponatinib, which is based on this scaffold, has spurred further interest in exploring new derivatives for various therapeutic applications. nih.govresearchgate.net
The diverse biological activities demonstrated by this class of compounds, including anticancer, antiparasitic, antimicrobial, antiviral, and anti-inflammatory properties, underscore their significant translational prospects. nih.govresearchgate.net The ability to modify the scaffold at multiple positions allows for the fine-tuning of activity, selectivity, and pharmacokinetic properties, which is crucial for the development of effective and safe drugs. researchgate.net
For example, a representative TRK inhibitor from this class not only showed potent activity against wild-type and mutant kinases but also displayed good oral bioavailability in preclinical models. nih.gov This combination of potency and favorable drug-like properties makes it a promising lead compound for further optimization to address clinical drug resistance. nih.gov
The development of imidazo[1,2-b]pyridazine derivatives as selective inhibitors for targets like DYRK1A, PIM kinases, and CDK12/13 highlights the potential of this scaffold to address unmet needs in the treatment of cancers and neurological disorders. cardiff.ac.uknih.govsemanticscholar.org Furthermore, their activity against neglected tropical diseases, such as those caused by Trypanosoma and Leishmania species, suggests a broader application in global health. nih.govmdpi.comresearchgate.net The ongoing research and development of novel synthetic methodologies for this scaffold will likely accelerate the discovery of new drug candidates with enhanced efficacy and improved pharmacological profiles. researchgate.net
Advanced Analytical and Computational Studies
Spectroscopic Characterization (e.g., NMR, IR, MS) of Synthesized Derivatives
The structural elucidation of newly synthesized derivatives of the imidazo[1,2-b]pyridazine (B131497) scaffold is fundamentally reliant on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H and ¹³C NMR spectroscopy are pivotal for determining the precise arrangement of atoms within the molecule. For instance, in the characterization of 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine, the ¹H NMR spectrum in CDCl₃ showed distinct signals at 8.10 ppm and 7.48 ppm, corresponding to the protons on the pyridazine (B1198779) ring, and a singlet at 5.11 ppm for the methylene (B1212753) protons. mdpi.com The ¹³C NMR spectrum further confirmed the structure with signals at 150.3, 145.1, 137.3, 127.8, 124.5, and 38.3 ppm. mdpi.com Similarly, other derivatives have been extensively characterized, with their spectral data providing conclusive evidence of their chemical structures. mdpi.comnih.gov
Mass spectrometry is employed to confirm the molecular weight and elemental composition of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, which are crucial for confirming the molecular formula. nih.gov Liquid Chromatography-Mass Spectrometry (LC/MS) is also used to determine the purity of the synthesized compounds. mdpi.commdpi.com
Infrared (IR) spectroscopy helps in identifying the functional groups present in the molecules. For example, the IR spectrum of 2-(2-chlorophenyl)-3H-imidazo[4,5-b] pyridine, a related heterocyclic system, showed characteristic absorption bands for N-H stretching at 3350 cm⁻¹, aromatic C-H stretching at 3250 cm⁻¹, and C-Cl stretching at 750 cm⁻¹. nih.gov
| Compound Name | Technique | Solvent | Observed Signals / Peaks |
|---|---|---|---|
| 6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine | ¹H NMR (250 MHz) | CDCl₃ | δ: 8.10 (d, J = 9.6 Hz, 1H), 7.48 (d, J = 9.5 Hz, 1H), 5.11 (s, 2H) mdpi.com |
| 6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine | ¹³C NMR (63 MHz) | CDCl₃ | δ: 150.3, 145.1, 137.3, 127.8, 124.5, 38.3 mdpi.com |
| 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) | ¹H NMR (250 MHz) | CDCl₃ | δ: 7.96 (s, 1H), 7.87 (d, J = 9.5 Hz, 1H), 7.09 (d, J = 9.5 Hz, 1H), 4.76 (s, 1H) mdpi.com |
| 2-(2-chlorophenyl)-3H-imidazo[4,5-b] pyridine | ¹H NMR (400 MHz) | CDCl₃ | δ: 13.4 (s, 1H), 7.7 (t, 3H), 7.2 (m, 4H) nih.gov |
| 2-(2-chlorophenyl)-3H-imidazo[4,5-b] pyridine | ¹³C NMR (400 MHz) | CDCl₃ | δ: 149.8, 136.3, 135.7, 129.6, 128.3, 122.4 nih.gov |
| 2-(2-chlorophenyl)-3H-imidazo[4,5-b] pyridine | IR (KBr) | N/A | ν (cm⁻¹): 3350 (N-H), 3250 (CHarom), 1650 (C=Narom), 750 (C-Cl) nih.gov |
Crystallographic Studies for Elucidating Binding Modes
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules and their complexes with biological macromolecules at atomic resolution. Such studies are critical for understanding the precise binding modes of imidazo[1,2-b]pyridazine derivatives with their protein targets.
For example, a co-crystal structure of an imidazo[1,2-b]pyridazine analog bound to the Tyk2 JH2 domain revealed its specific binding mode. nih.gov Single-crystal X-ray analyses have also been used to confirm the molecular structure of novel derivatives, such as ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate. exlibrisgroup.com These crystallographic studies provide invaluable information on intermolecular interactions, including hydrogen bonds and van der Waals forces, that are crucial for ligand-receptor recognition and affinity. The data obtained from these studies are essential for structure-based drug design, allowing for the optimization of lead compounds to improve their potency and selectivity. nih.gov The regioselectivity of cycloaddition reactions in the synthesis of related pyrrolo[1,2-b]pyridazines has also been unequivocally confirmed by X-ray analysis. nih.gov
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on imidazo[1,2-b]pyridazine derivatives have provided deep insights into their molecular properties.
Researchers have used DFT calculations, often with the B3LYP/6-311+G(2d,p) functional, to determine the optimized molecular crystal structures of compounds like ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate. exlibrisgroup.com The results from these calculations are often consistent with experimental X-ray diffraction data. exlibrisgroup.com Furthermore, DFT is employed to perform Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMOs) analyses. exlibrisgroup.com These analyses help in understanding the charge distribution, reactivity, and kinetic stability of the molecule. exlibrisgroup.comnih.gov The insights gained from DFT studies are valuable for predicting the reactivity and interaction sites of the molecules, which aids in the design of new derivatives with desired properties. exlibrisgroup.comvulcanchem.com
In Silico Studies and Molecular Docking
In silico studies, particularly molecular docking, are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This approach is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to predict their binding affinity and mode.
Molecular docking studies have been performed on imidazo[1,2-b]pyridazine derivatives to investigate their potential as inhibitors of various enzymes. For instance, the in silico binding affinity of these compounds with Penicillin-binding protein (PBP2a) from Staphylococcus aureus was studied, identifying key amino acid residues like SER 112, PRO 113, and GLY 121 as being involved in hydrogen bonding interactions. onljbioinform.com Such studies can simulate and predict the in vitro anti-microbial activity of the compounds. onljbioinform.com The correlation between in vitro activity and in silico docking scores has been established for various derivatives, further validating the use of these computational models. mmu.ac.uk These computational approaches are cost-effective and time-efficient methods for identifying promising lead compounds and for understanding the structural basis of their biological activity. pensoft.netbanglajol.info
Conclusion and Future Directions
Summary of Key Research Findings and Contributions
Research into the imidazo[1,2-b]pyridazine (B131497) scaffold has yielded a wealth of information, establishing it as a cornerstone for developing targeted therapeutic agents. The core structure has proven to be highly adaptable, leading to compounds with a broad spectrum of biological activities. nih.gov
Key findings from numerous studies have demonstrated the potential of imidazo[1,2-b]pyridazine derivatives as:
Anticancer Agents: These compounds are particularly prominent as kinase inhibitors. researchgate.net Research has shown their efficacy against various kinases implicated in cancer, such as Anaplastic Lymphoma Kinase (ALK), Cyclin-Dependent Kinases 12/13 (CDK12/13), and the pan-BCR-ABL inhibitor Ponatinib. nih.govnih.govnih.gov
Anti-Infective Agents: The scaffold is effective against a range of pathogens. Studies have highlighted its activity against parasites like Trypanosoma brucei and Leishmania infantum, the fungal agent Madurella mycetomatis (the cause of eumycetoma), and bacteria. nih.govmdpi.comresearchgate.net
Anti-inflammatory Agents: Derivatives have been evaluated for their ability to inhibit the production of pro-inflammatory cytokines like TNF-α. dergipark.org.tr
Neurological Agents: The scaffold has been explored for its potential in treating neurological conditions. This includes the development of ligands for β-amyloid plaques in Alzheimer's disease and blockers of voltage-gated calcium channels for epilepsy. nih.govnih.gov
The primary contribution of this research field has been the consistent generation of potent and selective modulators of biological targets. The synthetic accessibility of the imidazo[1,2-b]pyridazine core allows for extensive structure-activity relationship (SAR) studies, enabling chemists to fine-tune the properties of these molecules for enhanced efficacy and better pharmacokinetic profiles. nih.govresearchgate.net
Identification of Promising Leads for Further Development
Through extensive synthesis and screening, several imidazo[1,2-b]pyridazine derivatives have emerged as highly promising leads for further preclinical and clinical development. These compounds have demonstrated potent activity in various therapeutic areas.
One of the most significant areas is oncology. For instance, in the fight against non-small cell lung cancer, macrocyclic imidazo[1,2-b]pyridazine derivatives have been developed as potent ALK inhibitors capable of overcoming multiple resistance mutations. nih.gov Specifically, compound O-10 showed excellent enzymatic inhibitory activity against wild-type ALK and, crucially, against the G1202R and L1196M/G1202R mutations that confer resistance to other inhibitors. nih.gov In the context of triple-negative breast cancer (TNBC), novel imidazo[1,2-b]pyrazine-based covalent inhibitors of CDK12/13 have been identified. nih.gov Among these, compound 24 was found to be a highly potent inhibitor that effectively suppressed the proliferation of TNBC cell lines. nih.gov
In the field of infectious diseases, a 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine derivative showed good in vitro activity against the bloodstream form of T. b. brucei, the parasite responsible for African trypanosomiasis. mdpi.comresearchgate.net Furthermore, a recent study on eumycetoma, a neglected tropical disease, identified 17 imidazo[1,2-b]pyridazine derivatives with promising activity against the causative agent Madurella mycetomatis, showcasing significantly lower cytotoxicity than standard treatments. nih.gov
For neurological disorders, derivatives such as DM1 (7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid) and DM2 (6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid) have been identified as human Cav3.1 voltage-gated calcium channel blockers with promising in vivo anti-seizure activity, marking them as potential antiepileptic drugs. nih.gov
| Compound Lead | Therapeutic Area | Target/Activity | Key Finding |
|---|---|---|---|
| O-10 | Oncology (NSCLC) | ALK Kinase Inhibitor | Effective against multiple resistance mutations (G1202R, L1196M/G1202R). nih.gov |
| Compound 24 | Oncology (TNBC) | Covalent CDK12/13 Inhibitor | Potently suppresses proliferation of TNBC cell lines. nih.gov |
| 6-chloro-3-nitro derivatives | Infectious Disease | Antikinetoplastid | Good in vitro activity against T. b. brucei. mdpi.comresearchgate.net |
| DM1 and DM2 | Neurology (Epilepsy) | Cav3.1 Channel Blocker | Potent anti-seizure effects in animal models. nih.gov |
| Various Derivatives | Infectious Disease (Eumycetoma) | Antifungal | Promising activity against Madurella mycetomatis with low cytotoxicity. nih.gov |
Challenges and Opportunities in Imidazo[1,2-b]pyridazine Research
However, these challenges are matched by immense opportunities. The chemical tractability of the imidazo[1,2-b]pyridazine scaffold presents a major advantage. Advanced synthetic methods, including metal-catalyzed cross-coupling reactions, allow for precise and diverse functionalization of the core structure, enabling the systematic optimization of lead compounds. researchgate.net
The opportunities for this scaffold are vast and include:
Overcoming Drug Resistance: As demonstrated with ALK inhibitors, there is a clear opportunity to design next-generation drugs that can combat acquired resistance to existing therapies in cancer and infectious diseases. nih.gov
Targeting Neglected Diseases: The recent success in identifying leads for eumycetoma highlights the potential of this scaffold to address unmet medical needs in neglected tropical diseases. nih.gov
Developing Covalent Inhibitors: The scaffold is suitable for designing targeted covalent inhibitors, a strategy that can lead to drugs with increased potency and prolonged duration of action. nih.govrsc.org
Expanding Therapeutic Applications: The proven versatility of the scaffold encourages its exploration in new therapeutic areas where it has not been extensively studied. nih.gov
Potential for Novel Therapeutic Agents Based on the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine scaffold holds considerable potential for the discovery and development of novel therapeutic agents that can make a significant impact on human health. Its established role in kinase inhibition continues to be a major avenue for developing next-generation cancer therapies. nih.govresearchgate.net The ability to create derivatives that are effective against resistant cancer cell lines suggests that this scaffold will remain relevant in the ongoing battle against cancer. nih.gov
Beyond oncology, the potential for creating new anti-infective drugs is substantial. The broad-spectrum activity against various parasites and fungi opens the door for new treatments for diseases that disproportionately affect the developing world. nih.govmdpi.com The development of cost-effective and green synthetic procedures for these compounds further enhances their potential for global health applications. nih.gov
Furthermore, the exploration of imidazo[1,2-b]pyridazines in neuroscience is a rapidly emerging field. Leads identified for epilepsy and Alzheimer's disease suggest a promising future for this scaffold in treating complex neurological and neurodegenerative disorders. nih.govnih.gov The ability to modify the core to fine-tune properties like blood-brain barrier penetration will be critical for success in this area.
Q & A
Q. What are the common synthetic routes for 6-Chloro-3-methylimidazo[1,2-b]pyridazine and its intermediates?
- Methodological Answer: The synthesis typically involves cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration at position 3 to introduce nitro groups. Substitution reactions (e.g., using sodium benzenesulfinate) can further modify the chloromethyl group at position 2. Yield optimization requires precise temperature control and stoichiometric ratios of reagents . For intermediates like 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, chromatographic purification (e.g., silica gel column chromatography) is critical to isolate high-purity products .
Q. How can researchers optimize reaction yields during the synthesis of chloro-substituted imidazo[1,2-b]pyridazine derivatives?
- Methodological Answer: Reaction conditions such as solvent polarity (e.g., 1,2-dimethoxyethane vs. THF), temperature (reflux vs. room temperature), and catalyst selection significantly impact yields. For example, nitration at position 3 requires concentrated nitric acid under controlled heating to avoid over-oxidation. Monitoring reaction progress via TLC or HPLC ensures timely termination to minimize side-product formation .
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer: Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) effectively separates target compounds from byproducts. Recrystallization using ethanol or acetonitrile can further enhance purity, particularly for nitro-substituted derivatives. Melting point analysis and NMR spectroscopy validate crystallinity and structural integrity .
Q. How should researchers approach the characterization of nitro-substituted derivatives using spectroscopic methods?
- Methodological Answer: H and C NMR are essential for confirming substitution patterns, with nitro groups causing distinct deshielding effects (e.g., δ 8.5–9.0 ppm for aromatic protons). High-resolution mass spectrometry (HRMS) verifies molecular formulas, while IR spectroscopy identifies nitro stretching vibrations (~1520 cm). Cross-referencing with synthetic intermediates (e.g., 3-nitro analogs) resolves ambiguities .
Q. What safety precautions are essential when handling reactive intermediates in the synthesis of this compound?
- Methodological Answer: Chloromethyl intermediates (e.g., 2-chloromethyl-3-nitroimidazo[1,2-b]pyridazine) are lachrymatory and require inert atmosphere handling (glovebox or Schlenk techniques). Waste containing sulfonate or nitro groups must be segregated and treated with reducing agents (e.g., Fe/NHCl) before disposal. Consult SDS guidelines for PPE requirements and emergency protocols .
Advanced Research Questions
Q. How can computational modeling be integrated to predict reactivity and regioselectivity in substitution reactions?
- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites on the imidazo[1,2-b]pyridazine core. For example, position 2’s chloromethyl group shows higher reactivity due to steric and electronic factors. Machine learning models trained on reaction databases (e.g., Reaxys) can prioritize solvent-catalyst combinations for regioselective sulfonation or amination .
Q. What strategies address discrepancies in substituent reactivity during multi-step functionalization?
- Methodological Answer: Protecting groups (e.g., tert-butoxycarbonyl for amines) prevent unwanted side reactions during sequential substitutions. For instance, introducing a sulfonyl group at position 2 before nitration at position 3 avoids competing pathways. Kinetic studies using in-situ IR or UV-Vis spectroscopy identify rate-limiting steps, enabling adjustments in reagent addition rates .
Q. How to resolve contradictions in spectral data interpretation for structural elucidation?
- Methodological Answer: Conflicting NMR signals (e.g., overlapping aromatic peaks) can be resolved via 2D techniques (COSY, HSQC) or deuterated solvent comparisons. For example, DMSO-d may induce shifts in nitro proton signals, while CDCl preserves native chemical environments. X-ray crystallography provides definitive confirmation of regiochemistry in ambiguous cases .
Q. What methodologies enable selective functionalization at specific positions of the imidazo[1,2-b]pyridazine core?
Q. How can researchers design experiments to evaluate bioactivity while mitigating off-target effects?
- Methodological Answer:
Scaffold-hopping strategies replace the imidazo[1,2-b]pyridazine core with isosteres (e.g., triazolo[4,3-b]pyridazine) to assess target specificity. Structure-activity relationship (SAR) studies systematically vary substituents (e.g., methyl vs. cyclopropyl groups) and measure binding affinities via surface plasmon resonance (SPR). Counter-screening against related kinases or receptors identifies selectivity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
